![molecular formula C11H13F3N2 B14484186 N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide CAS No. 67169-12-4](/img/structure/B14484186.png)
N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide is a chemical compound with the molecular formula C11H13F3N2. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide typically involves the reaction of N,N-dimethylformamide with 2-methyl-4-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like high-performance liquid chromatography (HPLC) might be used for purification.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-N’-phenylmethanimidamide: Similar structure but lacks the trifluoromethyl group.
N,N-Dimethyl-N’-[4-methylphenyl]methanimidamide: Similar structure with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N,N-Dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide makes it unique compared to similar compounds. This group enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
67169-12-4 |
|---|---|
Fórmula molecular |
C11H13F3N2 |
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
N,N-dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide |
InChI |
InChI=1S/C11H13F3N2/c1-8-6-9(11(12,13)14)4-5-10(8)15-7-16(2)3/h4-7H,1-3H3 |
Clave InChI |
DXUBTPRPAHRFDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(F)(F)F)N=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


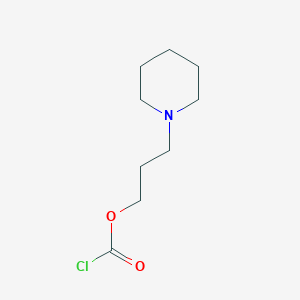
![5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14484110.png)
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)
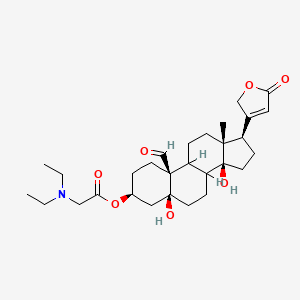
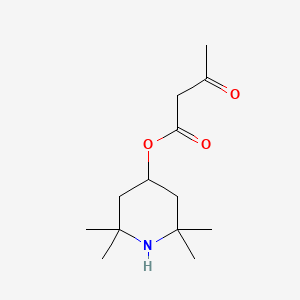

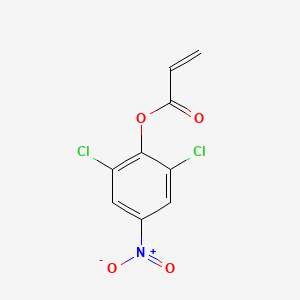
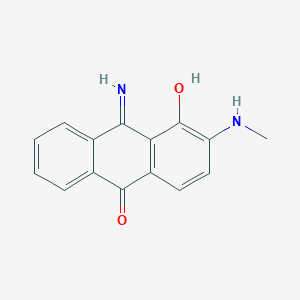
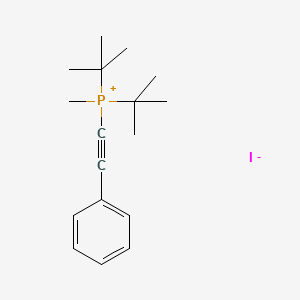

![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
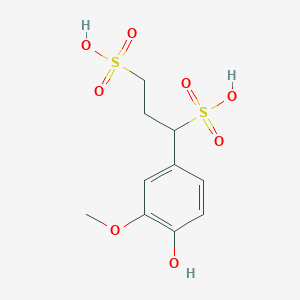
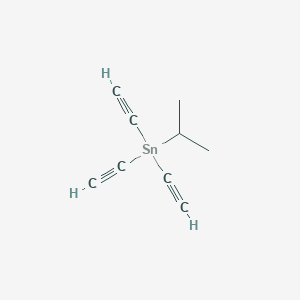
![Bicyclo[4.2.2]dec-1-ene](/img/structure/B14484170.png)
